3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Description

The exact mass of the compound 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVKDMJWXRXNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384057 | |

| Record name | 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-55-4 | |

| Record name | 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-3(2H)-benzoxazolepropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide focuses on a specific derivative, 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, providing a comprehensive overview of its chemical identity, synthesis, and potential biological significance. As a Senior Application Scientist, the aim is to furnish fellow researchers with the foundational knowledge and practical insights necessary to explore the therapeutic potential of this and related molecules. The benzoxazole moiety is a versatile pharmacophore, and understanding the nuances of its derivatives is paramount for the rational design of novel therapeutics.[1]

Chemical Identity and Nomenclature

CAS Number: 13610-55-4

Systematic Name: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Synonyms:

-

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile

Molecular Formula: C₁₀H₈N₂O₂

Molecular Weight: 188.19 g/mol

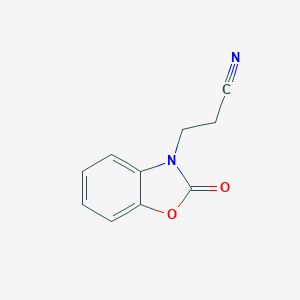

Chemical Structure:

Figure 1: 2D structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Synthesis and Mechanistic Considerations

The synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is primarily achieved through the N-cyanoethylation of 2-benzoxazolinone. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the benzoxazolinone ring attacks the electron-deficient β-carbon of acrylonitrile.

Synthesis of the Precursor: 2-Benzoxazolinone

The starting material, 2-benzoxazolinone, can be synthesized by reacting o-aminophenol with urea in a suitable solvent like chlorobenzene under nitrogen protection. The reaction proceeds at temperatures ranging from 50 to 132°C over approximately 6 hours. Upon cooling, the product crystallizes and can be isolated by filtration.

Caption: Synthesis of 2-Benzoxazolinone.

N-Cyanoethylation of 2-Benzoxazolinone: A Michael Addition

The addition of the propanenitrile side chain to the 2-benzoxazolinone core is achieved through a Michael addition reaction with acrylonitrile. This reaction is typically base-catalyzed. The base deprotonates the nitrogen of the benzoxazolinone, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of acrylonitrile. Subsequent protonation yields the final product. Common bases for this transformation include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Caption: Mechanism of N-Cyanoethylation.

Detailed Experimental Protocol

Materials:

-

2-Benzoxazolinone

-

Acrylonitrile

-

Sodium hydroxide (or other suitable base)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoxazolinone (1 equivalent) in DMF.

-

Base Addition: Add a catalytic amount of a suitable base, such as sodium hydroxide (0.1 equivalents).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the mixture to 50-60°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Physicochemical and Spectroscopic Data

The characterization of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile relies on standard analytical techniques. Below is a summary of expected and reported data for structurally similar compounds.

| Property | Data |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, but expected to be a crystalline solid with a defined melting point. |

| ¹H NMR (400 MHz, DMSO-d₆) | Expected signals: δ ~2.9 (t, 2H, -CH₂-CN), ~4.2 (t, 2H, N-CH₂-), 7.1-7.4 (m, 4H, Ar-H). The exact shifts and coupling constants would need experimental verification. |

| ¹³C NMR (101 MHz, DMSO-d₆) | Expected signals: δ ~18 ( -CH₂-CN), ~38 (N-CH₂-), ~118 (-CN), aromatic carbons (109-143), and a carbonyl carbon (~154).[1] |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2250 (C≡N stretch), ~1770 (C=O stretch, lactam), aromatic C-H and C=C stretches.[1] |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 188. |

Biological Activity and Potential Applications

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1]

Antimicrobial Potential

Numerous benzoxazole derivatives have demonstrated significant antibacterial and antifungal activity.[1] While specific data for 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is limited, structurally related compounds have shown promise. For instance, various N-substituted benzoxazolinones have been synthesized and evaluated for their antibacterial properties, with some showing activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table of Antimicrobial Activity for Related Benzoxazole Derivatives:

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazide | Escherichia coli | 15.62 - 250 | [1] |

| Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazide | Bacillus subtilis | 7.81 - 250 | [1] |

| Hydrazone derivatives of 3-(2-oxobenzoxazol-3-yl)propanehydrazide | Staphylococcus aureus | 15.62 - 500 | [1] |

Anticancer Potential

The benzoxazole moiety is found in several compounds with potent anticancer activity. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as kinase inhibition. While the specific anticancer activity of the title compound has not been extensively reported, its structural features suggest it could be a valuable starting point for the development of novel anticancer agents. The planar benzoxazole ring system can facilitate intercalation with DNA or binding to the active sites of enzymes.

Other Potential Applications

Derivatives of 2-benzoxazolinone have also been investigated for their analgesic and anti-inflammatory properties. Some have been found to act as herbicides and plant growth regulators.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. For N-substituted 2-benzoxazolinones, the substituent at the 3-position plays a crucial role in modulating activity. The propanenitrile group in the title compound introduces a polar and potentially reactive cyano group, which can participate in hydrogen bonding or other interactions with biological targets.

Future research should focus on:

-

Detailed Biological Evaluation: A thorough screening of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile against a panel of bacterial, fungal, and cancer cell lines to determine its specific activity profile.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound.

-

Analogue Synthesis: Systematic modification of the propanenitrile side chain and substitution on the benzene ring to establish a clear structure-activity relationship and optimize for potency and selectivity.

Caption: Workflow for Future Drug Development.

Conclusion

3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile represents a molecule of interest within the broader class of bioactive benzoxazoles. Its straightforward synthesis and the known pharmacological importance of its core structure make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational framework for researchers to build upon, from synthesis to biological evaluation, with the ultimate goal of unlocking the therapeutic potential of this and related compounds. The journey from a simple heterocyclic compound to a life-saving drug is arduous, but it begins with a thorough understanding of the fundamental chemistry and biology, as outlined herein.

References

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

3-Oxo-3-(piperidin-1-yl)propanenitrile. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]

-

2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (2020). E3S Web of Conferences. Retrieved January 27, 2026, from [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review. Retrieved January 27, 2026, from [Link]

-

LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONES. (2007). HETEROCYCLES. Retrieved January 27, 2026, from [Link]

-

Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. (1993). PubMed. Retrieved January 27, 2026, from [Link]

- Cyanoethylation. (1951). Google Patents.

-

Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Científico de Acesso Aberto de Portugal. Retrieved January 27, 2026, from [Link]

-

Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Spectral, magnetic, thermal studies and antimicrobial activity of (E)-3-(2-Benzylidenehydrazinyl)-3-OXO-N-(Thiazol-2-yl) propanamide complexes. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2013). Polish Pharmaceutical Society. Retrieved January 27, 2026, from [Link]

-

Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]

-

AMMOXIDATION CATALYST, METHOD FOR PRODUCING SAME, AND METHOD FOR PRODUCING ACRYLONITRILE USING AMMOXIDATION CATALYST. (2023). European Patent Office. Retrieved January 27, 2026, from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 27, 2026, from [Link]

-

Biotransformation of 2-Benzoxazolinone to 2-Amino-(3H)-Phenoxazin-3-one and 2-Acetylamino-(3H)-Phenoxazin-3-one in Soil. (2000). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The acrolein and acrylonitrile synthesis over a bismuth molybdate catalyst : kinetics and mechanism. (1979). PURE. Retrieved January 27, 2026, from [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 27, 2026, from [Link]

-

3-Oxo-3-(piperidin-1-yl)propanenitrile. (2012). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2015). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Synthesis Of 2-(1, 3- Dihydro- 3 - Oxo- 2h - Pyridylpyrr- 2- Ylidene)-1, 2-Dihydro- 3h- Pyridylpyrrol- 3- One.. (2015). IOSR Journal of Applied Chemistry. Retrieved January 27, 2026, from [Link]

-

Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

-

NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. (2007). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Identification and quantitative analysis of urinary metabolites of dichloropropanols in rats. (1992). PubMed. Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Prospective Crystal Structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: While the definitive crystal structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile has not yet been reported in peer-reviewed literature, its synthesis is readily achievable through established chemical pathways. This guide provides a comprehensive framework for its synthesis, characterization, and subsequent crystallographic analysis. Furthermore, based on the known crystal structures of analogous compounds, we present an expert projection of its anticipated molecular geometry and intermolecular interactions. This document is intended to serve as a foundational resource for researchers aiming to elucidate the empirical structure and explore the pharmaceutical potential of this compound.

Introduction and Significance

The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities range from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects.[2] The incorporation of a propanenitrile substituent at the N3 position introduces a flexible side chain with a terminal nitrile group, a versatile functional group that can participate in various non-covalent interactions and serve as a synthetic handle for further derivatization.

The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a high-resolution crystal structure provides invaluable insights into the molecule's conformation, potential binding modes with biological targets, and opportunities for structure-based drug design. This guide, therefore, outlines the complete workflow for determining the currently unknown crystal structure of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile.

Synthesis and Characterization

The synthesis of the title compound is predicated on the aza-Michael addition of 2-benzoxazolinone to acrylonitrile. This reaction is a well-established method for forming carbon-nitrogen bonds.[3]

Proposed Synthetic Protocol

Reaction Scheme:

Sources

- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazolone Scaffold: A Privileged Core in Modern Drug Discovery

A Comprehensive Review of Biological Activities and Methodologies for Researchers, Scientists, and Drug Development Professionals

The benzoxazolone nucleus, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal scaffold for the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse pharmacological activities of benzoxazolone derivatives, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Furthermore, this guide offers detailed experimental protocols and insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this privileged scaffold.

The Benzoxazolone Core: Physicochemical Properties and Synthetic Strategies

The benzoxazolone scaffold's appeal in drug design stems from its distinct structural and electronic features. The fusion of a benzene ring with an oxazolone ring creates a planar, rigid structure that can effectively interact with biological targets. The presence of both hydrogen bond donors and acceptors, along with a tunable lipophilic character, allows for the optimization of pharmacokinetic and pharmacodynamic properties.[1]

General Synthetic Routes

A common and straightforward method for the synthesis of the 2(3H)-benzoxazolone core involves the reaction of an o-aminophenol with urea or a urea equivalent. This reaction proceeds through a cyclization mechanism, yielding the desired benzoxazolone scaffold. Further derivatization at the N-3 position or on the benzene ring can be readily achieved through various organic reactions, allowing for the creation of diverse chemical libraries for biological screening.

Anticancer Activity: Targeting Key Pathways in Malignancy

Benzoxazolone derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.[4][5]

Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several benzoxazolone derivatives have been identified as potent inhibitors of this pathway. For instance, certain 4-phenyl-2H-benzo[b][1][7]oxazin-3(4H)-one derivatives have demonstrated dual inhibitory activity against PI3K and mTOR.[6]

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain benzoxazolone derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. Studies have shown that some N-substituted benzoxazolone derivatives can induce apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[8] This pro-apoptotic effect is often mediated by the upregulation of key apoptotic proteins like caspase-3 and cytochrome-c.[8]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[9][10]

-

Substitution at the N-3 position: The introduction of various moieties at the N-3 position has been a key strategy in developing potent anticancer agents. For example, the incorporation of a piperazine ring has been shown to enhance cytotoxic activity.[8]

-

Substitution on the benzene ring: Modifications on the aromatic ring can also modulate anticancer activity. The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets.

Table 1: Anticancer Activity of Selected Benzoxazolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 8d-1 | HeLa (Cervical) | Not specified (TGI of 87.7% at 50 mg/kg) | PI3K/mTOR inhibitor | [6] |

| Compound 2 | MCF-7 (Breast) | Not specified | Induction of apoptosis | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][11]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (benzoxazolone derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazolone derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12][13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Benzoxazolone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.[14]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through the production of prostaglandins.[15] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several benzoxazolone derivatives have been identified as potent and selective COX-2 inhibitors, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15][16]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The SAR for the anti-inflammatory activity of benzoxazolone derivatives has been extensively studied.

-

N-3 Substituents: The nature of the substituent at the N-3 position plays a crucial role in determining both the potency and selectivity of COX inhibition.

-

Aromatic Ring Substituents: The substitution pattern on the benzene ring can also influence anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[17][18][19]

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (benzoxazolone derivatives)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

-

Rodents (rats or mice)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the benzoxazolone derivatives and the reference drug to the animals via an appropriate route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection. A control group should receive the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[17][20][21]

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative disorders, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Benzoxazolone derivatives have shown promise as neuroprotective agents, with some compounds exhibiting inhibitory activity against key enzymes implicated in the pathology of these diseases.[1][2]

Mechanism of Action: Inhibition of Cholinesterases

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[22] Inhibition of AChE increases the availability of ACh, thereby enhancing cholinergic neurotransmission. Several benzoxazolone and benzothiazolone derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[22][23]

Figure 2: The cholinergic synapse and the role of acetylcholinesterase (AChE) inhibitors like certain benzoxazolone derivatives.

Structure-Activity Relationship (SAR) for Neuroprotective Activity

The SAR for the neuroprotective activity of benzoxazolone derivatives is an active area of research.[24]

-

N-3 Substituents: The introduction of specific side chains at the N-3 position has been shown to be critical for potent cholinesterase inhibition.

-

Benzene Ring Substituents: The electronic and steric properties of substituents on the benzene ring can influence the binding affinity of the compounds to the active site of AChE.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity.[25][26][27]

Materials:

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compounds (benzoxazolone derivatives)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

DTNB solution

-

AChE enzyme solution

-

-

Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control reaction. The IC50 value can then be determined.[28][29]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Benzoxazolone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The exact mechanisms of antimicrobial action for many benzoxazolone derivatives are still under investigation. However, some studies suggest that they may interfere with essential bacterial enzymes or disrupt cell membrane integrity.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzoxazolone derivatives is highly dependent on their chemical structure.

-

N-3 and Benzene Ring Substitutions: The type and position of substituents on both the N-3 position and the benzene ring can significantly impact the spectrum and potency of antimicrobial activity.

Conclusion and Future Perspectives

The benzoxazolone scaffold has proven to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a wide range of diseases. The ease of synthesis and the ability to readily modify the core structure provide medicinal chemists with a powerful platform for the design and development of novel drug candidates. Future research in this area will likely focus on elucidating the detailed mechanisms of action for various derivatives, optimizing their pharmacokinetic profiles, and exploring their potential in combination therapies. The continued exploration of the chemical space around the benzoxazolone nucleus holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

[1] Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. [30] Synthesis of benzoxazolone derivatives 22 with various substituents at the 3‐benzazepine N‐atom (N‐7). (n.d.). ResearchGate. [17] A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [7] MTT assay protocol. (n.d.). Abcam. [22] Inhibition of Cholinesterases by Benzothiazolone Derivatives. (n.d.). MDPI. [9] Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [6] Discovery of 4-phenyl-2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). PubMed. [25] New Findings about Ellman's Method to Determine Cholinesterase Activity. (n.d.). ResearchGate. [15] Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [31] The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. [32] Benzoxazole‐ based mTOR inhibitor compounds. (n.d.). ResearchGate. [26] Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem. [33] Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [34] Biologically active Benzoxazole: A comprehensive review. (2018). ResearchGate. [12] Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [24] Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). PubMed. [3] Benzoxazole as Anticancer Agent: A Review. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. [18] Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [23] Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. (n.d.). PubMed Central. [11] MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [10] Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM. [35] Synthesis and biological profile of benzoxazolone derivatives. (n.d.). ResearchGate. [4] Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. (n.d.). ChemMedChem. [14] Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF. (n.d.). ResearchGate. [28] In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. [2] 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (n.d.). PubMed. [5] Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][7]oxazin-3(4H). (2025). NIH. [36] Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [27] In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [20] Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice. (n.d.). ResearchGate. [37] Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. (2015). PubMed. [16] Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC - NIH. [29] Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [38] Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. (2025). PubMed. [13] MTT Cell Proliferation Assay. (n.d.). ATCC. [21] Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). WVJ. [19] Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [39] African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). Academic Journals. [8] Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (n.d.). PubMed. [40] MTT (Assay protocol). (2023). ResearchGate. [41] In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. (n.d.). Benchchem.

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]

- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.ijresm.com [journal.ijresm.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytopharmajournal.com [phytopharmajournal.com]

- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. wvj.science-line.com [wvj.science-line.com]

- 22. mdpi.com [mdpi.com]

- 23. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. japsonline.com [japsonline.com]

- 28. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 30. researchgate.net [researchgate.net]

- 31. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. academicjournals.org [academicjournals.org]

- 40. protocols.io [protocols.io]

- 41. pdf.benchchem.com [pdf.benchchem.com]

In Silico First Pass: A Technical Guide to Predicting the Properties of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the attrition rate of promising molecules remains a formidable challenge. Promising candidates often falter during late-stage development due to unforeseen issues with their pharmacokinetic profiles or toxicity. The principle of "fail early, fail cheap" is, therefore, not merely a mantra but a critical strategy for sustainable research and development. It is in this context that in silico predictive modeling has transitioned from a niche academic exercise to an indispensable component of the drug discovery pipeline. By computationally modeling a molecule's behavior before it is even synthesized, we can prioritize resources, mitigate risks, and accelerate the journey from concept to clinic.

This technical guide provides a comprehensive, hands-on framework for conducting an initial in silico assessment of a novel compound: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile . This molecule, characterized by a benzoxazolone core, is representative of the countless new chemical entities (NCEs) that require rigorous early-stage evaluation. We will proceed not by following a rigid checklist, but by applying scientific reasoning to select and interpret data from a suite of robust, publicly accessible computational tools. Our objective is to build a foundational dataset that will inform subsequent experimental work, embodying the principles of expertise, trustworthiness, and authoritative grounding.

Molecular Identity and Structural Representation

Before any prediction can be made, the subject molecule must be unambiguously represented in a machine-readable format. For 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, which is not currently indexed in major chemical databases like PubChem, we must first derive its structure from its IUPAC name.

The core is a benzoxazol-2-one moiety, to which a propanenitrile group is attached at the nitrogen (position 3). This translates to the following Simplified Molecular Input Line Entry System (SMILES) string, a universal standard for representing 2D chemical structures:

N#CCCn1c(=O)oc2ccccc21

This SMILES string will be the primary input for all subsequent predictive tools.

The Initial Hurdle: Physicochemical Properties and Drug-Likeness

A molecule's journey through the body is fundamentally governed by its physicochemical properties. Poor absorption or permeation can render even the most potent compound ineffective. Therefore, our first step is to evaluate these foundational characteristics and assess the molecule's general "drug-likeness." For this, the SwissADME web tool is an exemplary choice, offering a suite of validated predictive models in a user-friendly interface.[1][2]

Experimental Protocol: Physicochemical and Drug-Likeness Assessment via SwissADME

-

Access the Tool: Navigate to the SwissADME web server (]">http://www.swissadme.ch).

-

Input the Molecule: In the input field, paste the SMILES string for our compound: N#CCCn1c(=O)oc2ccccc21.

-

Execute Prediction: Initiate the analysis by clicking the "Run" button. The platform will generate a comprehensive report.

-

Data Synthesis and Interpretation: The causality behind this initial screen is to quickly identify any major liabilities. We are not just collecting numbers; we are asking critical questions:

-

Does it violate fundamental rules of thumb for oral bioavailability? (Lipinski's Rule of Five)

-

Is it likely to be soluble? (ESOL, Ali, SILICOS-IT models)

-

Does its lipophilicity fall within a reasonable range for membrane permeation without promoting off-target effects? (iLOGP, XLOGP3, WLOGP values)

-

Predicted Physicochemical Properties (Hypothetical Data)

| Property | Predicted Value | Interpretation & Causality |

| Molecular Formula | C10H8N2O2 | Foundational for calculating other properties. |

| Molecular Weight | 200.19 g/mol | Well within the typical range for small molecule drugs (<500 Da). |

| LogP (Consensus) | 1.25 | Indicates balanced lipophilicity, favorable for membrane permeability. |

| Water Solubility | Moderately Soluble | Suggests acceptable solubility for absorption. |

| Lipinski's Rule of Five | 0 Violations | Strong indicator of potential oral bioavailability. |

| Bioavailability Score | 0.55 | A probabilistic score suggesting good absorption and distribution potential. |

The results from this initial screen are promising. The molecule adheres to Lipinski's Rule of Five, a cornerstone of drug-likeness assessment, and exhibits a balanced lipophilicity and moderate solubility, suggesting it has a high probability of being orally bioavailable.

The Pharmacokinetic Journey: ADME Profiling

With favorable physicochemical properties established, we now turn to the dynamic processes of Absorption, Distribution, Metabolism, and Excretion (ADME). How will the compound be absorbed into the bloodstream, where will it go, how will it be broken down, and how will it be eliminated? For this, we employ the pkCSM predictive model, a tool that uses graph-based signatures to predict a wide range of pharmacokinetic properties.[3][4][5][6][7]

Experimental Protocol: ADME Prediction using pkCSM

-

Access the Tool: Navigate to the pkCSM web server.

-

Input SMILES: Submit the SMILES string N#CCCn1c(=O)oc2ccccc21.

-

Initiate Prediction: Run the prediction module.

-

Interpret the Profile: The rationale here is to build a holistic picture of the molecule's likely fate in the body. Key questions include:

-

Absorption: Will it be well-absorbed by the gut? Can it permeate cellular barriers effectively?

-

Distribution: Will it cross the blood-brain barrier (BBB)? This is critical for CNS targets but a liability for peripherally acting drugs.

-

Metabolism: Is it likely to be a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes? Inhibition can lead to dangerous drug-drug interactions.

-

Excretion: What is the likely route and rate of clearance?

-

Predicted ADME Properties (Hypothetical Data)

| Parameter | Predicted Value | Interpretation & Scientific Rationale |

| Absorption | ||

| Caco-2 Permeability | > 0.9 | High predicted permeability suggests efficient transport across the intestinal wall. |

| Intestinal Absorption | > 90% | Indicates high potential for absorption from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Predicted to cross the BBB. This is a critical finding that dictates its suitability for CNS vs. peripheral targets. |

| Metabolism | ||

| CYP2D6 Substrate | No | Low likelihood of being metabolized by this key enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4, the most common drug-metabolizing enzyme. |

| CYP2C9 Inhibitor | No | Low risk of inhibiting this enzyme, reducing potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Low risk of inhibiting this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of inhibiting this enzyme. |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | Moderate clearance rate predicted. |

This ADME profile provides actionable insights. The predicted high absorption is excellent. However, its potential to be a CYP3A4 substrate and its ability to cross the BBB are critical flags. If the intended target is outside the CNS, strategies to reduce BBB penetration would be a primary focus for medicinal chemistry optimization.

Probing the Shadows: Toxicity Prediction

Toxicity is the ultimate deal-breaker in drug development. In silico toxicology provides a crucial early warning system.[8] This process is multifaceted, often relying on a combination of statistical Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.[9][10][11] The ICH M7 guideline for assessing genotoxic impurities provides a robust framework for this, advocating for the complementary use of two different methodologies.[12][13]

Workflow for In Silico Toxicity Assessment

Caption: Workflow for a robust in silico toxicity assessment.

Experimental Protocol: Multi-faceted Toxicity Prediction

-

Genotoxicity (Ames Test): Using a tool like pkCSM or ADMETlab 2.0, predict the outcome of the bacterial reverse mutation assay (Ames test).[14] This is a primary screen for mutagenic potential.

-

Carcinogenicity: Predict rodent carcinogenicity. It's important to note that in silico carcinogenicity models have limitations but are valuable for flagging potential liabilities.[15][16][17]

-

Organ-Specific Toxicity:

-

hERG Inhibition: Predict inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.

-

Hepatotoxicity: Assess the potential for drug-induced liver injury.

-

-

Structural Alert Analysis: Complement the statistical models by examining the molecule for toxicophores—substructural fragments known to be associated with toxicity. The benzoxazolone core and the nitrile group would be scrutinized for any known alerts in expert systems.

Predicted Toxicity Profile (Hypothetical Data)

| Endpoint | Prediction | Confidence | Rationale & Next Steps |

| Ames Mutagenicity | Negative | High | The model predicts the compound is not mutagenic, a very positive sign. |

| Carcinogenicity | Negative | Medium | While predicted negative, the confidence is medium, warranting caution.[15] |

| hERG I Inhibition | Non-inhibitor | High | Low risk of this specific mechanism of cardiotoxicity. |

| Hepatotoxicity | Positive | Medium | The model flags a potential for liver toxicity. This is a significant finding. |

The prediction of potential hepatotoxicity is the most critical finding from this analysis. This does not mean the compound is unviable, but it strongly indicates that early, targeted in vitro assays for liver toxicity should be prioritized to validate or refute this computational flag.

Synthesis and Strategic Outlook

Our in silico first pass on 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile has efficiently generated a rich, multi-faceted dataset. We have moved from a simple chemical name to a nuanced profile of its likely behavior as a drug candidate.

Overall Assessment Workflow

Caption: A logical pipeline for in silico candidate evaluation.

Key Findings:

-

Strengths: The molecule exhibits excellent drug-like properties, with predicted high oral absorption and a low risk of mutagenicity or cardiotoxicity via hERG inhibition.

-

Liabilities: Two primary concerns have been identified:

-

Blood-Brain Barrier Penetration: This could be an advantage or a disadvantage depending on the therapeutic target.

-

Potential Hepatotoxicity: This is a significant safety flag that requires immediate experimental follow-up.

-

Strategic Recommendations:

Based on this in silico assessment, the following path forward is recommended:

-

Synthesis and Confirmation: Synthesize a small quantity of the compound to confirm its structure and perform initial experimental solubility tests.

-

Prioritized Experimental Validation:

-

Conduct an early-stage in vitro hepatotoxicity assay (e.g., using HepG2 cells) to directly address the computational prediction.

-

Perform a Caco-2 permeability assay to confirm the predicted high absorption.

-

-

Target-Dependent Optimization:

-

If the target is in the CNS: The predicted BBB permeability is advantageous. Focus would be on mitigating the potential hepatotoxicity through structural modification.

-

If the target is peripheral: Medicinal chemistry efforts should focus on structural modifications designed to reduce lipophilicity and increase polar surface area to limit BBB penetration, while simultaneously addressing the hepatotoxicity flag.

-

This guide has demonstrated how a structured, scientifically-grounded in silico workflow can rapidly generate a comprehensive profile of a novel chemical entity. By embracing these predictive tools, we can make more informed decisions, focus our experimental resources where they are most needed, and ultimately, enhance the efficiency and success rate of drug discovery.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (T.E.S.T.). [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

-

Myatt, G. J., Ahlberg, E., et al. (2018). In silico approaches for predicting carcinogenicity. Regulatory Toxicology and Pharmacology, 96, 1-17. [Link]

-

Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Modelling Group [molecular-modelling.ch]

- 3. pkCSM [biosig.lab.uq.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. epa.gov [epa.gov]

- 10. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 12. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 15. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]

- 17. In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Riluzole (3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile) in Neuroprotection Assays

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: Beyond a Single Indication

3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile, widely known by its generic name Riluzole, is a benzothiazole derivative best known as the first FDA-approved disease-modifying therapy for Amyotrophic Lateral Sclerosis (ALS).[1] While its modest efficacy in extending survival in ALS patients is well-documented, the true scientific interest in Riluzole lies in its multifaceted mechanism of action, which makes it a valuable tool for investigating neuroprotective strategies across a spectrum of neurological disorders.[1][2] Its utility extends far beyond ALS, with active investigation in models of stroke, spinal cord injury, and other neurodegenerative conditions.[1][3]

This guide provides an in-depth exploration of Riluzole's neuroprotective mechanisms and offers detailed, field-proven protocols for its application in both in vitro and in vivo neuroprotection assays. Our focus is on the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also understand and adapt them for their specific research questions.

Section 1: The Scientific Rationale - Riluzole's Multifaceted Neuroprotective Mechanism

Riluzole's neuroprotective effects are not attributed to a single target but rather to a synergistic combination of actions that collectively reduce excitotoxicity and bolster neuronal resilience.[4] While the precise interplay is still under investigation, its primary mechanisms are centered on the modulation of glutamatergic neurotransmission and the enhancement of cellular defense systems.[5][6]

The core mechanisms include:

-

Inhibition of Presynaptic Glutamate Release: Riluzole preferentially blocks persistent, tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels on presynaptic terminals.[4][7] This action reduces neuronal hyperexcitability, thereby decreasing the excessive, pathological release of glutamate into the synaptic cleft—a primary driver of excitotoxic cell death.[4]

-

Enhancement of Glial Glutamate Uptake: Riluzole has been shown to enhance the activity and expression of excitatory amino acid transporters (EAATs), such as GLAST (EAAT1) and GLT-1 (EAAT2), on surrounding astrocytes.[5][8][9] By accelerating the clearance of glutamate from the synapse, Riluzole effectively reduces the duration and intensity of excitotoxic signaling.[2][10]

-

Modulation of Postsynaptic Signaling: While controversial, some evidence suggests Riluzole can non-competitively inhibit postsynaptic NMDA and kainate receptors, further dampening the downstream calcium influx and subsequent cell death cascades triggered by excessive glutamate.[4][6][7]

-

Trophic Factor Upregulation & Antioxidant Effects: Riluzole has been reported to increase the production of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF), which promote neuronal survival and plasticity.[11][12] Furthermore, it exhibits direct antioxidant properties, protecting neurons from damage induced by reactive oxygen species (ROS).[13][14] A novel mechanism involving the direct inhibition of Protein Kinase C (PKC) may also contribute to its antioxidative effects.[15]

Figure 1: Riluzole's multi-target neuroprotective signaling pathway.

Section 2: Quantitative Data Summary

The effective concentration of Riluzole varies significantly between in vitro and in vivo models. The following table summarizes key quantitative data derived from published literature to guide experimental design.

| Parameter | Model System | Insult / Condition | Effective Riluzole Concentration/Dose | Observed Effect | Reference(s) |

| In Vitro Efficacy | SH-SY5Y Human Neuroblastoma Cells | H₂O₂-induced Oxidative Stress | 1–10 µM | Attenuation of cell death and ROS increase | [13][14][16] |

| In Vitro Efficacy | Rat Cortical Slices | Oxygen-Glucose Deprivation | 15-20 min pre-treatment | Recovery of field potential, reduced cell death | [3] |

| Glutamate Uptake | Rat Astrocyte Cultures | Basal conditions | 10 µM | ~42% increase in basal glutamate uptake | [10] |

| In Vivo Efficacy | Mouse Model of Focal Ischemia (MCAO) | 1h Ischemia / Reperfusion | 4 mg/kg (IV, post-reperfusion) | ~75% reduction in stroke volume, improved neuro score | [17] |

| Clinical Dosage | Human (ALS Patients) | Amyotrophic Lateral Sclerosis | 50 mg, twice daily (100 mg/day) | Modest extension of survival/time to tracheostomy | [18][19] |

Section 3: In Vitro Neuroprotection Assay Protocol

This protocol details a robust method for assessing Riluzole's protective effects against oxidative stress in a neuronal cell line, a common starting point for neuroprotective compound screening.

Protocol: Riluzole's Efficacy Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

1. Principle & Rationale: The human neuroblastoma cell line SH-SY5Y is a widely used model in neurobiology. While relatively insensitive to glutamate excitotoxicity, these cells are susceptible to oxidative stress, which is a key pathological component of many neurodegenerative diseases.[20][21] This assay leverages hydrogen peroxide (H₂O₂) to induce oxidative damage and measures the capacity of Riluzole to preserve cell viability, likely through its direct antioxidant properties.[14]

2. Materials & Reagents:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

-

Riluzole (powder, to be dissolved in DMSO for a 10 mM stock)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

3. Step-by-Step Methodology:

-

Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Riluzole Pre-treatment:

-

Prepare serial dilutions of Riluzole in culture medium from the 10 mM DMSO stock. Final concentrations for testing should range from 1 µM to 30 µM (e.g., 1, 3, 10, 30 µM).

-

Causality Check: A DMSO vehicle control is critical. Ensure the final DMSO concentration in all wells (including controls) is identical and non-toxic (typically ≤ 0.1%).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective Riluzole concentrations or vehicle control.

-

Incubate for 2 hours. This pre-incubation allows the compound to enter the cells and engage its protective mechanisms before the insult.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh working solution of H₂O₂ in serum-free medium. The optimal concentration should be determined via a preliminary dose-response experiment but is often in the range of 100-300 µM for SH-SY5Y cells.[14]

-

Add 10 µL of the H₂O₂ working solution to the wells (except for the "No H₂O₂ Control" group) to achieve the final target concentration.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the 24-hour incubation, carefully remove the medium from all wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability: (Absorbance of Treated Sample / Absorbance of Control) x 100.

-

The "Control" is the "No H₂O₂" group, representing 100% viability. The "H₂O₂ only" group represents the maximum damage. The goal is to see if Riluzole treatment brings the viability closer to the 100% mark.

-

Figure 2: Experimental workflow for the in vitro neuroprotection assay.

Section 4: In Vivo Neuroprotection Assay Protocol

Validating in vitro findings in a relevant animal model is a critical step in drug development. The transient Middle Cerebral Artery Occlusion (MCAO) model is a gold standard for mimicking focal cerebral ischemia (stroke).

Protocol: Evaluating Riluzole in a Mouse Model of Focal Cerebral Ischemia (MCAO)

1. Principle & Rationale: The MCAO model involves the temporary blockage of a major cerebral artery, leading to an ischemic core of irreversible damage and a surrounding, salvageable area called the penumbra.[17] The primary mechanism of neuronal death in the penumbra is glutamate-mediated excitotoxicity. This model is therefore highly relevant for testing Riluzole's anti-glutamatergic and neuroprotective properties in a complex physiological system. This protocol uses post-ischemic administration to better mimic a clinically relevant therapeutic window.[17]

2. Materials & Reagents:

-

Male C57BL/6 mice (20-25g)

-

Riluzole (for injection)

-

Saline vehicle (0.9% NaCl)

-

Anesthetics (e.g., Isoflurane)

-

6-0 nylon monofilament suture with a rounded tip

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)

-

Surgical tools, heating pad, rectal probe for temperature monitoring

3. Step-by-Step Methodology:

-

Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance).

-

Maintain core body temperature at 37.0 ± 0.5°C throughout the procedure using a feedback-controlled heating pad. This is critical as temperature fluctuations can significantly alter ischemic damage.

-

-

MCAO Surgery (Intraluminal Filament Model):

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce the 6-0 nylon filament through a small incision in the ECA stump and advance it up the ICA until it occludes the origin of the Middle Cerebral Artery (MCA). A slight resistance indicates proper placement.

-

The duration of occlusion is typically 60 minutes.

-

-

Drug Administration (Post-Ischemic):

-

After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

-

At a defined time post-reperfusion (e.g., 2 hours), administer Riluzole (4 mg/kg) or saline vehicle via intravenous (e.g., tail vein) injection.[17]

-

Causality Check: The timing of administration is a key variable. Testing different time points post-reperfusion can help define the therapeutic window.

-

-

Post-Operative Care & Neurological Assessment:

-

Suture the incision and allow the animal to recover in a warm cage. Provide access to softened food and water.

-

At 24 hours post-MCAO, perform a neurological deficit assessment. A common 5-point scale can be used (0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

-

-

Histological Analysis (Infarct Volume):

-

Immediately following the neurological assessment (at 24 hours), euthanize the animals and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes.

-

Principle: TTC stains viable tissue with active dehydrogenases red, leaving the infarcted (damaged) tissue pale white.

-

-

Data Analysis:

-

Photograph the stained brain slices.

-

Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total area of the ipsilateral hemisphere for each slice.

-

Calculate the infarct volume, often corrected for edema to prevent overestimation of the damage.

-

Compare the neurological scores and infarct volumes between the Riluzole-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, Student's t-test for volumes).

-

Figure 3: Experimental workflow for the in vivo MCAO model.

Section 5: Trustworthiness & Self-Validation

To ensure the integrity and reproducibility of your findings, every protocol must be a self-validating system.

-

Dose-Response Curves: Never rely on a single concentration. Both in vitro and in vivo experiments should test a range of doses to establish a clear dose-response relationship and identify the optimal therapeutic concentration.

-

Orthogonal Assays: Validate findings with multiple, independent assays. For in vitro studies, supplement MTT results with an LDH release assay (measuring membrane integrity) or staining for apoptotic markers (e.g., cleaved Caspase-3). For in vivo studies, complement histological data with multiple behavioral tests that assess different aspects of neurological function.

-

Appropriate Controls: The inclusion of vehicle controls, sham surgery controls (for in vivo work), and positive/negative controls is non-negotiable for interpreting data accurately.

By integrating these principles, researchers can confidently utilize Riluzole as a tool to probe the mechanisms of neurodegeneration and evaluate novel therapeutic strategies with high scientific rigor.

References

-

Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC . (2021-10-27). Spandidos Publications. [Link]

-

Riluzole - Wikipedia . Wikipedia. [Link]

-

Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis . (2010-03-26). Bentham Science Publishers. [Link]

-

What is the mechanism of Riluzole? . (2024-07-17). Patsnap Synapse. [Link]

-

Riluzole | ALZFORUM . (2021-12-02). Alzforum. [Link]

-

(PDF) Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes . ResearchGate. [Link]

-

A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed . National Center for Biotechnology Information. [Link]

-

Neuropharmacology Series - Riluzole - YouTube . (2023-05-10). YouTube. [Link]

-

Riluzole increases glutamate uptake by cultured C6 astroglial cells - PubMed . National Center for Biotechnology Information. [Link]

-

Neuroprotective effects of riluzole: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed . National Center for Biotechnology Information. [Link]

-

Neurotrophin mimetics - Wikipedia . Wikipedia. [Link]

-

Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed . National Center for Biotechnology Information. [Link]

-

Alpha-linolenic acid and riluzole treatment confer cerebral protection and improve survival after focal brain ischemia - PubMed . National Center for Biotechnology Information. [Link]

-

Riluzole Dosage Guide + Max Dose, Adjustments - Drugs.com . (2024-12-18). Drugs.com. [Link]

-

Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes - PMC - PubMed Central . (2019-08-31). National Center for Biotechnology Information. [Link]

-

Chronic Inhibitory Effect of Riluzole on Trophic Factor Production - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Prescribing Framework for Riluzole for treatment of motor neurone disease . NHS. [Link]

-

Stereoselective neuroprotection by novel 2,3-benzodiazepine non-competitive AMPA antagonist against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed . National Center for Biotechnology Information. [Link]

-

Riluzole blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed . National Center for Biotechnology Information. [Link]

-

Riluzole enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1 - PubMed . (2008-01-14). National Center for Biotechnology Information. [Link]

-

Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes - PubMed . (2019-08-31). National Center for Biotechnology Information. [Link]

-